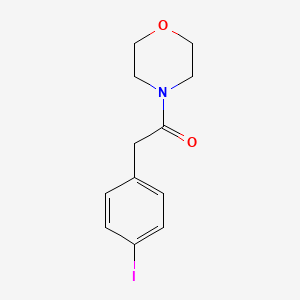

2-(4-Iodophenyl)-1-morpholin-4-ylethanone

Description

2-(4-Iodophenyl)-1-morpholin-4-ylethanone (CAS: 364793-89-5) is a synthetic organic compound featuring a morpholine ring linked to a ketone-substituted ethanone backbone, with a 4-iodophenyl group at the C2 position. Its molecular formula is C₁₂H₁₄INO₂, with a molar mass of 331.15 g/mol . The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents . The morpholine moiety enhances solubility in polar solvents, while the iodophenyl group facilitates halogen bonding interactions in biological systems .

Properties

IUPAC Name |

2-(4-iodophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZAUAONSDVMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1-morpholin-4-ylethanone typically involves the reaction of 4-iodoaniline with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Iodophenyl)-1-morpholin-4-ylethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity to these targets, while the morpholine ring may contribute to the compound’s overall stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

2.1.1 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione (CAS: 5425-25-2)

- Molecular Formula: C₁₂H₁₃ClNOS

- Key Differences :

- 2.5 for I). Thione group increases metabolic stability but reduces hydrogen-bonding capacity compared to ketone .

2.1.2 2-(4-Chlorophenyl)-1-morpholin-4-ylethanone

- Molecular Formula: C₁₂H₁₄ClNO₂

- Key Differences :

- Lacks the sulfur atom present in the thione analogue.

- Impact :

Functional Group Variants

2.2.1 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7)

- Molecular Formula : C₂₂H₂₀ClN₃O₄S

- Key Differences :

- Incorporates a sulfonyl (-SO₂-) group and an indole ring.

- Impact :

2.2.2 2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one (CAS: 339097-80-2)

- Molecular Formula: C₁₂H₁₄ClNO₂S

- Key Differences :

- Sulfanyl (-S-) group replaces the ketone’s oxygen, and chlorine is at the ortho position.

- Impact: Increased lipophilicity (logP ~3.5) due to sulfur.

Biological Activity

2-(4-Iodophenyl)-1-morpholin-4-ylethanone, a compound with the CAS number 364793-89-5, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a morpholine ring substituted with an iodophenyl group. The presence of iodine enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The morpholine moiety can facilitate binding to specific targets, enhancing the compound's pharmacological profile.

Receptor Interaction

Research indicates that compounds similar to this compound can act as agonists or antagonists at G protein-coupled receptors (GPCRs), such as cannabinoid receptors CB1 and CB2. These interactions can elicit effects akin to those produced by Δ9-tetrahydrocannabinol (THC), influencing pathways related to pain perception, mood regulation, and appetite control .

Anticancer Properties

Studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structural motifs demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. It may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. Animal models have shown that morpholine derivatives can exhibit anxiolytic-like effects .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The mechanism was linked to increased apoptosis markers and disruption of mitochondrial membrane potential.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 65 |

Case Study 2: Neuropharmacological Effects

In a behavioral study involving mice, administration of the compound showed a reduction in anxiety-like behavior in elevated plus maze tests. The results suggest potential therapeutic benefits for anxiety disorders.

| Treatment Group | Time Spent in Open Arms (s) | Anxiety Score (0-10) |

|---|---|---|

| Control | 30 | 8 |

| Low Dose (5 mg/kg) | 45 | 5 |

| High Dose (10 mg/kg) | 75 | 2 |

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | I₂, DMSO, RT, 12 h | 89 | |

| Knoevenagel Condensation | 1,3-Diphenylacetone, piperidine, MeOH | 76 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.